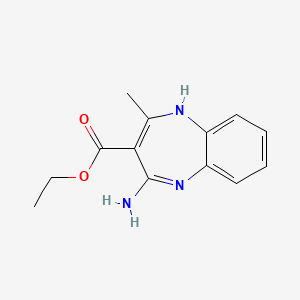

ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate is a chemical compound with the molecular formula C14H19N3O2 . It is used as an agricultural fungicide .

Synthesis Analysis

The synthesis of this compound involves the activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate . This method is mainly used for the annulation of the imidazole ring to the amide group of various heterocycles in order to obtain imidazole carboxylic acid derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The carbon signal at δ = 29.95 ppm was attributable to the two methyl groups attached to the sp3 carbon atom of the 7-membered ring .Chemical Reactions Analysis

In an attempt to synthesize new derivatives of imidazo[1,5-a][1,5]benzodiazepine-3-carboxylic acid esters by activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate, unexpected 5-substituted ethyl oxazole-4-carboxylates were obtained as the main products .Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.32 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用

Synthesis and Derivatives

- Ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate has been explored for its potential in synthesizing various derivatives. For instance, it's used in creating benzimidazole derivatives through ring transformation with aromatic primary amines, which is accomplished by heating in methanol (Aotsuka et al., 1991). Additionally, a protocol for synthesizing ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate via a one-pot, three-component condensation method has been developed (Xiao-qing Li & Lan-zhi Wang, 2014).

Pharmacological Potential

- Various derivatives of this compound have shown significant pharmacological activities. For example, acylated derivatives of 1,5-benzodiazepines demonstrated properties like analgesic, anticonvulsant, and antiaggressive effects (Nawrocka et al., 1991). Additionally, studies on beta-carbolines as benzodiazepine receptor ligands highlighted that certain esters of beta-carboline-3-carboxylic acid, which are structurally related to this compound, have a significant affinity for benzodiazepine receptors in the brain (Lippke et al., 1983).

Radiochemistry and PET Studies

- This compound derivatives have also been utilized in radiochemistry, particularly in positron emission tomography (PET) studies. A derivative was used as a specific radioligand for studying central benzodiazepine receptors, showing its utility in neuroimaging (Maziére et al., 1984).

Animal Models for Anxiety

- In research exploring anxiety, ethyl esters of beta-carboline-3-carboxylic acid, structurally related to this compound, have been used to create an animal model of human anxiety. This model utilized the substance's high affinity for benzodiazepine receptors in the brain, producing effects that could be blocked by benzodiazepines (Ninan et al., 1982).

作用機序

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is noted that benzodiazepines, which this compound is a derivative of, are widely used as pharmaceuticals with a broad spectrum of biological activity . They have anticonvulsant, antianxiety activities, effects on cognitive dysfunction in Alzheimer’s disease, and effects on various neuropsychiatric symptoms .

Safety and Hazards

特性

IUPAC Name |

ethyl 4-amino-2-methyl-1H-1,5-benzodiazepine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8(2)15-9-6-4-5-7-10(9)16-12(11)14/h4-7,15H,3H2,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPILVEXLISFHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C2N=C1N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B2466788.png)

![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)

![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)

![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)

![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)